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Compound of Interest

Compound Name: (Rac)-JBJ-04-125-02

Cat. No.: B15614070 Get Quote

An In-Depth Technical Guide to (Rac)-JBJ-04-125-02

Introduction
(Rac)-JBJ-04-125-02 is a novel, potent, and orally active allosteric inhibitor designed to target

mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] As a fourth-generation

EGFR inhibitor, it represents a significant advancement in addressing acquired resistance to

previous generations of tyrosine kinase inhibitors (TKIs), particularly the challenging C797S

mutation in non-small cell lung cancer (NSCLC).[3][4] This document provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and

experimental validation of (Rac)-JBJ-04-125-02.

Chemical Structure and Properties
(Rac)-JBJ-04-125-02 is a racemic mixture.[5] Its chemical identity and physical properties are

summarized below.
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Property Value Reference

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-

(1-oxo-6-(4-(piperazin-1-

yl)phenyl)isoindolin-2-yl)-N-

(thiazol-2-yl)acetamide

[5]

Molecular Formula C₂₉H₂₆FN₅O₃S [5][6]

Molecular Weight 543.61 g/mol [6][7]

CAS Number 2140807-05-0 (Racemate) [1][5][6]

SMILES

Oc1ccc(F)cc1C(N1Cc2ccc(cc2

C1=O)-

c1ccc(cc1)N1CCNCC1)C(=O)

Nc1nccs1

[6]

Solubility
Soluble in DMSO (e.g., 100

mg/mL)
[6][7]

Pharmacological Properties and Quantitative Data
(Rac)-JBJ-04-125-02 is a highly potent inhibitor of mutant EGFR, demonstrating efficacy as

both a single agent and in combination with other EGFR inhibitors.[8]

Parameter Value Cell Line / Model Reference

IC₅₀ 0.26 nM EGFR L858R/T790M [1][3][9][10][11]

Half-life (t₁/₂) 3 hours Mouse (3 mg/kg, IV) [10]

AUCₗₐₛₜ 728,577 min·ng/mL Mouse (3 mg/kg, IV) [10]

Cₘₐₓ 1.1 µmol/L
Mouse (20 mg/kg,

oral)
[10]

Oral Bioavailability 3% Mouse (20 mg/kg) [10]

Mechanism of Action and Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medkoo.com/products/36812
https://www.medkoo.com/products/36812
https://aobious.com/aobious/growth-factors-receptors/38222-rac-jbj-04-125-02.html?search_query=x3game+fc+coins+Coinsnight.com+FC+26+coins+30%25+OFF+code%3A+FC2026.+Wonderful+to+deal+with+this+company.hEWs&results=15748
https://aobious.com/aobious/growth-factors-receptors/38222-rac-jbj-04-125-02.html?search_query=x3game+fc+coins+Coinsnight.com+FC+26+coins+30%25+OFF+code%3A+FC2026.+Wonderful+to+deal+with+this+company.hEWs&results=15748
https://www.selleckchem.com/products/jbj-04-125-02.html
https://www.medchemexpress.com/rac-jbj-04-125-02.html
https://www.medkoo.com/products/36812
https://aobious.com/aobious/growth-factors-receptors/38222-rac-jbj-04-125-02.html?search_query=x3game+fc+coins+Coinsnight.com+FC+26+coins+30%25+OFF+code%3A+FC2026.+Wonderful+to+deal+with+this+company.hEWs&results=15748
https://aobious.com/aobious/growth-factors-receptors/38222-rac-jbj-04-125-02.html?search_query=x3game+fc+coins+Coinsnight.com+FC+26+coins+30%25+OFF+code%3A+FC2026.+Wonderful+to+deal+with+this+company.hEWs&results=15748
https://aobious.com/aobious/growth-factors-receptors/38222-rac-jbj-04-125-02.html?search_query=x3game+fc+coins+Coinsnight.com+FC+26+coins+30%25+OFF+code%3A+FC2026.+Wonderful+to+deal+with+this+company.hEWs&results=15748
https://www.selleckchem.com/products/jbj-04-125-02.html
https://www.benchchem.com/product/b15614070?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6664433/
https://www.medchemexpress.com/rac-jbj-04-125-02.html
https://www.cancer-research-network.com/2020/03/26/jbj-04-125-02-is-a-mutant-selective-and-orally-active-egfr-inhibitor/
https://www.adooq.com/rac-jbj-04-125-02.html
https://www.medchemexpress.com/jbj-04-125-02.html
https://www.abmole.com/products/jbj-04-125-02.html
https://www.medchemexpress.com/jbj-04-125-02.html
https://www.medchemexpress.com/jbj-04-125-02.html
https://www.medchemexpress.com/jbj-04-125-02.html
https://www.medchemexpress.com/jbj-04-125-02.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Rac)-JBJ-04-125-02 functions as a mutant-selective allosteric inhibitor of EGFR.[7][8] Unlike

ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a

different site, inducing a conformational change that inactivates the enzyme. This distinct

mechanism allows it to be effective against mutations like T790M and C797S, which confer

resistance to other TKIs.[3][8]

Upon binding, JBJ-04-125-02 inhibits the phosphorylation of EGFR, thereby blocking

downstream signaling cascades critical for tumor cell proliferation and survival, such as the

AKT and ERK1/2 pathways.[8][10][12]

Cell Membrane

Cytoplasm

Mutant EGFR
(L858R/T790M/C797S)

AKT ERK1/2

Cell Proliferation
& Survival

(Rac)-JBJ-04-125-02
(Allosteric Inhibitor)

 Binds & Inhibits

Click to download full resolution via product page

Caption: Mechanism of action of (Rac)-JBJ-04-125-02 on mutant EGFR signaling.

A key finding is the synergistic activity of JBJ-04-125-02 with the covalent ATP-competitive

inhibitor, osimertinib.[7][8] Osimertinib enhances the binding of JBJ-04-125-02 to mutant
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EGFR.[7] This dual-targeting approach leads to a more profound inhibition of cell growth and a

significant increase in apoptosis compared to either agent used alone.[3][8][13]

Therapeutic Agents

Molecular Target

Cellular Outcome

(Rac)-JBJ-04-125-02
(Allosteric)

Mutant EGFR

 Allosterically Binds

Osimertinib
(ATP-Competitive)

Enhances Binding

 Covalently Binds

Enhanced Inhibition
of Downstream Signaling

Increased Apoptosis Decreased Cell Growth

Click to download full resolution via product page

Caption: Synergistic inhibition of mutant EGFR by JBJ-04-125-02 and Osimertinib.

Experimental Protocols
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The following protocols are summarized from published studies investigating the efficacy of

(Rac)-JBJ-04-125-02.

Cell Viability / Proliferation Assay
This assay measures the effect of the compound on cell growth.

Cell Lines: Ba/F3 cells stably transfected with EGFR mutations (L858R, L858R/T790M,

L858R/T790M/C797S) or human NSCLC cell lines (e.g., H1975).[7][8][10]

Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations

of (Rac)-JBJ-04-125-02 (e.g., 0-1000 nM) or control (DMSO).[10]

Incubation: Cells are incubated for a fixed period, typically 72 hours.[7][10]

Assessment: Cell viability or proliferation is quantified using an MTS assay, which measures

the metabolic activity of the cells.[7]

Analysis: Results are expressed as a percentage of the control (DMSO-treated) cells to

determine the concentration-dependent inhibitory effect.[8]
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Caption: General workflow for a cell viability assay (MTS).

Western Blotting for Signaling Analysis
This technique is used to detect the phosphorylation status of EGFR and its downstream

targets.

Sample Preparation: Cells or homogenized tumor tissues are lysed to extract total protein.[8]

[12] Protein concentration is determined to ensure equal loading.
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Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and then

transferred to a PVDF membrane.

Immunoblotting: The membrane is incubated with primary antibodies specific for total and

phosphorylated forms of EGFR, AKT, and ERK1/2.[8][12]

Detection: Following incubation with a secondary antibody, the protein bands are visualized

using a chemiluminescence detection system.

Analysis: The intensity of phosphorylated protein bands is compared to total protein bands to

assess the degree of pathway inhibition.

In Vivo Efficacy Studies
These experiments evaluate the anti-tumor activity of the compound in animal models.

Model: Genetically engineered mice that develop tumors with specific EGFR mutations (e.g.,

EGFR L858R/T790M/C797S).[10]

Treatment: Once tumors are established, mice are treated with vehicle control, osimertinib

(e.g., 25 mg/kg), or JBJ-04-125-02 (e.g., 50-100 mg/kg).[10][12]

Administration: The compound is administered once daily via oral gavage.[10][12]

Monitoring: Tumor size is monitored regularly over the treatment period (e.g., 4-15 weeks).

[10]

Endpoint: Efficacy is determined by measuring tumor regression compared to the vehicle-

treated control group.[10] Pharmacodynamic analysis may be performed on tumor tissues

collected after treatment.[12]

Synthesis and Crystallography
The detailed chemical synthesis of JBJ-04-125-02 and the protocol for determining the crystal

structure of the inhibitor in complex with the EGFR kinase domain are described in the

supplemental methods of the primary research article by To et al. in Cancer Discovery (2019).

[8]
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Conclusion
(Rac)-JBJ-04-125-02 is a promising mutant-selective allosteric EGFR inhibitor with

demonstrated potent activity against clinically relevant resistance mutations. Its unique

mechanism of action and its synergistic potential when combined with covalent ATP-

competitive inhibitors like osimertinib offer a compelling strategy for overcoming drug

resistance in EGFR-mutant lung cancer.[8][13] Further research and clinical development are

warranted to translate these preclinical findings into effective therapies for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(Rac)-JBJ-04-125-02 chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614070#rac-jbj-04-125-02-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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